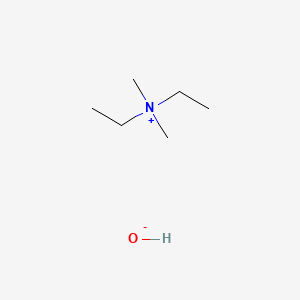
1,2-Dibromo-4-tert-butylbenzene
Overview
Description
1,2-Dibromo-4-tert-butylbenzene: is an organic compound with the molecular formula C10H12Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and a tert-butyl group is substituted at the 4 position. This compound is often used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP2D6 . These enzymes play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Molecular Mechanism
It is known to participate in free radical bromination and nucleophilic substitution reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-tert-butylbenzene can be synthesized through the bromination of 4-tert-butylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 2 positions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful control of temperature and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4-tert-butylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, although the tert-butyl group is resistant to oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atoms with other nucleophiles.
Oxidation: Potassium permanganate (KMnO4) can be used under acidic conditions to oxidize the benzylic position.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoic acids or other oxidized derivatives.
Scientific Research Applications
1,2-Dibromo-4-tert-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential pharmaceutical applications, although specific uses are still under investigation.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 1,2-Dibromo-4-methylbenzene
- 1,2-Dibromo-4-ethylbenzene
- 1,2-Dibromo-4-isopropylbenzene
Uniqueness: 1,2-Dibromo-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which provides significant steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds, which may have different alkyl groups that do not provide the same level of steric hindrance .
Properties
IUPAC Name |
1,2-dibromo-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOUMICSOKCMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482426 | |
| Record name | 1,2-Dibromo-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6683-75-6 | |
| Record name | 1,2-Dibromo-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dibromo-4-tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5H-Benzo[b]phosphindole](/img/structure/B1590465.png)








![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)

